2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-methylphenyl)pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)17-8-12-11(14(18)19)6-15-7-13(12)16-17/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOHWEIZPOJJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=CN=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Similar compounds have been found to exhibit antipromastigote activity, suggesting they may interfere with the life cycle of certain parasites.
Pharmacokinetics
The compound’s solubility and stability suggest it could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.
Result of Action
Similar compounds have been found to exhibit potent in vitro antipromastigote activity, suggesting they may have potential as antiparasitic agents.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s activity could potentially be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets.
Biological Activity
2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H13N3O2
- SMILES Notation : CC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C
Antimicrobial Activity
Recent studies have indicated that pyrazolo[3,4-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives related to this compound have shown activity against various bacterial strains. A study highlighted that certain pyrazolo compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 2-(4-Methylphenyl)-2H-pyrazolo... | 50 | E. coli |
| 75 | Streptococcus agalactiae |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been explored through various assays targeting cyclooxygenase (COX) enzymes. Compounds similar to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 activities, which are crucial in the inflammatory response.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| Pyrazolo derivative X | 19.45 | 42.1 |
| Pyrazolo derivative Y | 26.04 | 31.4 |
These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions.
Anticancer Activity
The anticancer properties of pyrazolo compounds have also been documented. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, studies have reported that compounds related to this structure exhibit cytotoxic effects on breast cancer cells and may inhibit tumor growth in vivo .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study evaluated several pyrazolo derivatives against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to standard antibiotics.
- Evaluation of Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that specific derivatives significantly reduced inflammation compared to control groups, indicating their potential as anti-inflammatory agents.
- Anticancer Efficacy : A recent investigation into the effects of pyrazolo derivatives on cancer cell lines revealed that these compounds could effectively inhibit cell proliferation and promote apoptosis through modulation of apoptotic pathways.
Scientific Research Applications
Table 1: Synthetic Methods Overview
Anticancer Activity
Research indicates that derivatives of 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells. This suggests potential applications as anticancer agents .
Kinase Inhibition
The compound has been identified as a promising inhibitor of protein kinase C (PKC), which plays a crucial role in cellular signaling pathways. Inhibition of PKC is associated with therapeutic effects in conditions such as diabetes and its complications, including diabetic nephropathy and neuropathy. The structural modifications on the pyrazolo[3,4-c]pyridine scaffold can enhance selectivity and potency against specific PKC isoforms .
Neuroprotective Effects
Recent studies suggest that compounds within this class may also exhibit neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant in the context of neurodegenerative diseases .
Anti-inflammatory Properties
In addition to their anticancer and neuroprotective effects, these compounds have demonstrated anti-inflammatory activities. They inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
A study was conducted to evaluate the anticancer effects of a series of pyrazolo[3,4-c]pyridine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions at the C3 position exhibited nanomolar inhibitory concentrations against TRKA, leading to reduced cell viability in vitro. Further evaluations revealed that these compounds induced apoptosis through caspase activation pathways.
Case Study 2: PKC Inhibition in Diabetic Models
In a preclinical model of diabetes, a derivative of this compound was tested for its ability to mitigate diabetic complications. The compound significantly reduced hyperglycemia-induced PKC activation and improved renal function markers in treated animals compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine Derivatives
Compound A : 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₇H₁₇N₃O₂
- Molecular Weight : 295.34 g/mol
- CAS : 937598-67-9
- Key Differences :
- Substituents : Ethyl and methyl groups at positions 1 and 3, respectively, versus a single 4-methylphenyl group in the target compound.
- Ring Fusion : Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-c]pyridine, altering electronic distribution and steric interactions.
- Purity : 95% (standard for research-grade compounds) .
Compound B : 1-Isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₆H₁₅N₃O₂
- Molecular Weight : 281.31 g/mol
- CAS : 924213-53-6
- Key Differences: Substituent: Bulky isopropyl group at position 1 reduces solubility compared to the target compound’s methylphenyl group. Applications: Potential use in kinase inhibition studies due to enhanced lipophilicity .
Heterocyclic Variants with Modified Cores
Compound C : 6-Methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₁H₁₀F₃N₃O₂S
- Molecular Weight : 305.28 g/mol
- CAS : 1018166-25-0
- Key Differences :
Compound D : Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Molecular Formula : C₂₀H₁₆FN₃O₃
- Molecular Weight : 365.36 g/mol
- CAS: Not explicitly listed (refer to product catalog EN300-230770)
- Key Differences: Ester vs. Acid: Methyl ester group serves as a prodrug, improving absorption compared to the carboxylic acid form.
Structural and Functional Group Analysis
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
